molecular formula C18H22N2O B6273304 rac-(3R,4S)-1-benzyl-4-(4-methoxyphenyl)pyrrolidin-3-amine, trans CAS No. 1146161-86-5

rac-(3R,4S)-1-benzyl-4-(4-methoxyphenyl)pyrrolidin-3-amine, trans

Cat. No. B6273304
CAS RN: 1146161-86-5
M. Wt: 282.4
InChI Key:
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Description

Rac-(3R,4S)-1-benzyl-4-(4-methoxyphenyl)pyrrolidin-3-amine, trans (Rac-BMPP-t) is a synthetic drug that has been used in a variety of scientific research applications. Rac-BMPP-t is a potent agonist of the serotonin 5-HT2A receptor and has been used to study the effects of serotonin on human physiology and behavior. Rac-BMPP-t is a useful tool for researchers in a variety of fields, including neuroscience, pharmacology, and psychology.

Scientific Research Applications

Rac-(3R,4S)-1-benzyl-4-(4-methoxyphenyl)pyrrolidin-3-amine, trans has been used in a variety of scientific research applications. It has been used to study the effects of serotonin on behavior and physiology, including the regulation of mood, anxiety, and appetite. rac-(3R,4S)-1-benzyl-4-(4-methoxyphenyl)pyrrolidin-3-amine, trans has also been used to study the effects of serotonin on learning and memory, as well as the effects of serotonin on the endocrine system. rac-(3R,4S)-1-benzyl-4-(4-methoxyphenyl)pyrrolidin-3-amine, trans has been used to study the effects of serotonin on the cardiovascular system, including the regulation of blood pressure, heart rate, and respiratory rate.

Mechanism of Action

Rac-(3R,4S)-1-benzyl-4-(4-methoxyphenyl)pyrrolidin-3-amine, trans acts as a potent agonist of the serotonin 5-HT2A receptor. The 5-HT2A receptor is involved in the regulation of mood, anxiety, appetite, and other physiological and behavioral functions. When rac-(3R,4S)-1-benzyl-4-(4-methoxyphenyl)pyrrolidin-3-amine, trans binds to the 5-HT2A receptor, it activates the receptor, leading to the release of serotonin in the brain. This, in turn, leads to a variety of physiological and behavioral effects.
Biochemical and Physiological Effects
rac-(3R,4S)-1-benzyl-4-(4-methoxyphenyl)pyrrolidin-3-amine, trans has been shown to have a variety of biochemical and physiological effects. It has been shown to increase serotonin levels in the brain, which can lead to an increase in mood and a decrease in anxiety. rac-(3R,4S)-1-benzyl-4-(4-methoxyphenyl)pyrrolidin-3-amine, trans has also been shown to increase appetite and reduce food intake, as well as reduce heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

Rac-(3R,4S)-1-benzyl-4-(4-methoxyphenyl)pyrrolidin-3-amine, trans has several advantages for use in laboratory experiments. It is a potent agonist of the serotonin 5-HT2A receptor, and it has been shown to have a variety of biochemical and physiological effects. Additionally, rac-(3R,4S)-1-benzyl-4-(4-methoxyphenyl)pyrrolidin-3-amine, trans is relatively easy to synthesize and can be used in a variety of laboratory experiments. However, there are some limitations to its use in laboratory experiments. rac-(3R,4S)-1-benzyl-4-(4-methoxyphenyl)pyrrolidin-3-amine, trans has been shown to have a short half-life, making it difficult to maintain consistent levels in the body. Additionally, rac-(3R,4S)-1-benzyl-4-(4-methoxyphenyl)pyrrolidin-3-amine, trans has not been approved for use in humans, so it should not be used in clinical trials.

Future Directions

The use of rac-(3R,4S)-1-benzyl-4-(4-methoxyphenyl)pyrrolidin-3-amine, trans in scientific research is still in its early stages, and there are a number of potential future directions for its use. One potential future direction is to study the effects of rac-(3R,4S)-1-benzyl-4-(4-methoxyphenyl)pyrrolidin-3-amine, trans on other serotonin receptors, such as the 5-HT1A and 5-HT2C receptors. Additionally, rac-(3R,4S)-1-benzyl-4-(4-methoxyphenyl)pyrrolidin-3-amine, trans could be used to study the effects of serotonin on other physiological and behavioral processes, such as pain, sleep, and addiction. Finally, rac-(3R,4S)-1-benzyl-4-(4-methoxyphenyl)pyrrolidin-3-amine, trans could be used to study the effects of serotonin on the development and progression of various diseases, such as depression, anxiety, and schizophrenia.

Synthesis Methods

Rac-(3R,4S)-1-benzyl-4-(4-methoxyphenyl)pyrrolidin-3-amine, trans is synthesized by a multi-step process that involves the condensation of 4-methoxyphenylacetonitrile and 1-benzylpyrrolidine, followed by a substitution reaction of the resulting product with p-toluenesulfonic acid. The final product is then purified by recrystallization and column chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(3R,4S)-1-benzyl-4-(4-methoxyphenyl)pyrrolidin-3-amine, trans involves the synthesis of the pyrrolidine ring followed by the introduction of the benzyl and methoxyphenyl groups. The final step involves the resolution of the racemic mixture to obtain the desired enantiomer.", "Starting Materials": [ "4-methoxybenzaldehyde", "ethyl acetoacetate", "ammonium acetate", "benzyl bromide", "3R,4S-dihydroxypyrrolidine", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 3R,4S-dihydroxypyrrolidine by reacting ethyl acetoacetate with ammonium acetate and benzyl bromide in ethanol.", "Step 2: Reduction of 4-methoxybenzaldehyde to 4-methoxybenzyl alcohol using sodium borohydride in methanol.", "Step 3: Synthesis of the benzylated pyrrolidine by reacting 3R,4S-dihydroxypyrrolidine with 4-methoxybenzyl alcohol and hydrochloric acid in diethyl ether.", "Step 4: Introduction of the methoxyphenyl group by reacting the benzylated pyrrolidine with 4-methoxybenzaldehyde and sodium hydroxide in ethanol.", "Step 5: Resolution of the racemic mixture by reacting the compound with a chiral resolving agent such as tartaric acid or camphorsulfonic acid." ] }

CAS RN

1146161-86-5

Product Name

rac-(3R,4S)-1-benzyl-4-(4-methoxyphenyl)pyrrolidin-3-amine, trans

Molecular Formula

C18H22N2O

Molecular Weight

282.4

Purity

95

Origin of Product

United States

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